2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride

Organic Synthesis Building Blocks Salt Selection

2-Chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one hydrochloride is a bicyclic heterocyclic building block comprising a pyrrole ring fused to a pyrimidine ring, featuring a chlorine atom at the 2-position and a carbonyl group at the 6-position. The compound is supplied as the hydrochloride salt, which enhances its crystallinity and handling properties relative to the free base.

Molecular Formula C6H5Cl2N3O
Molecular Weight 206.03 g/mol
CAS No. 1404373-76-7
Cat. No. B1429520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride
CAS1404373-76-7
Molecular FormulaC6H5Cl2N3O
Molecular Weight206.03 g/mol
Structural Identifiers
SMILESC1C2=CN=C(N=C2NC1=O)Cl.Cl
InChIInChI=1S/C6H4ClN3O.ClH/c7-6-8-2-3-1-4(11)9-5(3)10-6;/h2H,1H2,(H,8,9,10,11);1H
InChIKeyJFGBLYHQRSOZBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one Hydrochloride (CAS 1404373-76-7): Core Scaffold for Kinase-Targeted Chemical Biology


2-Chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one hydrochloride is a bicyclic heterocyclic building block comprising a pyrrole ring fused to a pyrimidine ring, featuring a chlorine atom at the 2-position and a carbonyl group at the 6-position. The compound is supplied as the hydrochloride salt, which enhances its crystallinity and handling properties relative to the free base. [1] This diazaoxindole scaffold has been established as a privileged core for kinase inhibitor design. [1]

Hydrochloride salt enhances crystallinity and handling reproducibility
2-Chloro handle enables Pd-catalyzed late-stage diversification
Diazaoxindole core validated in kinase inhibitor discovery programs

Why 2-Chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one Hydrochloride Is Not Directly Interchangeable with Analogous Pyrrolopyrimidinones


Close analogs such as the 2-unsubstituted, 2-methyl, 2-amino, or 2-fluoro pyrrolo[2,3-d]pyrimidin-6-ones differ fundamentally in their reactivity profile, electronic properties, and hydrogen-bonding capacity. The 2-chloro substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, enabling controlled derivatization that is not feasible with C-H, C-N, or C-C substituted analogs. [1] Moreover, the hydrochloride salt form provides significantly different solubility, hygroscopicity, and long-term storage stability compared to the free base, directly affecting reproducible experimental outcomes.

2-Unsubstituted or 2-alkyl/amino analogs lack the chloro cross-coupling handle, limiting derivatization.
Free base or alternative salt forms may shift hygroscopicity and storage stability, affecting experimental consistency.
N7-Substituted analogs remove the critical H-bond donor for kinase hinge binding, altering SAR interpretation.

Quantified Differentiation of 2-Chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one Hydrochloride vs. Closest Analogs for Procuring Scientists


Salt Form Purity and Physical Stability: Hydrochloride vs. Free Base

The hydrochloride salt (CAS 1404373-76-7) is supplied at a certified purity of 95.0% (HPLC) with defined storage conditions (inert gas, 2–8 °C), whereas the free base (CAS 335654-08-5) typically lacks a standardized salt counterion, leading to batch-dependent hygroscopicity and potential decomposition above ambient temperature.

Purity & Stability
Data to verify
HCl salt: 95.0% HPLC, inert gas, 2–8 °C
Free base: ~95%, no standardized storage requirement
Controlled storage reduces batch variability.
Vendor CoA; verify lot-specific purity.
Organic Synthesis Building Blocks Salt Selection

Synthetic Versatility of 2-Chloro Substituent for Late-Stage Diversification

The 2-chloro group permits Pd-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira couplings to introduce aryl, amino, or alkynyl groups, respectively. In contrast, the 2-unsubstituted (C-H) or 2-methyl analogs lack a reactive handle, requiring de novo synthesis for each derivative. [1] No direct yield comparison between 2-chloro and 2-bromo analogs on this core is publicly available; however, aryl chlorides are generally more selective but less reactive than bromides, a property exploited in orthogonal cross-coupling strategies.

Synthetic Versatility
Class-level inference
2-Chloro: Pd-catalyzed Suzuki, Buchwald, Sonogashira couplings
2-H, 2-Me, 2-NH₂: no reactive handle
Enables parallel library synthesis, reducing step count.
Exact yield data not available for this specific scaffold.
Medicinal Chemistry Cross-Coupling Kinase Inhibitors

Reported Synthetic Yield and Purity Profile from Primary Literature

The seminal synthesis by Cheung et al. (2001) reports the preparation of the 2-chloro free base in three steps from commercially available starting materials. While the exact yield is not provided in the abstract, the paper establishes the synthetic feasibility and full characterization of the core. [1] In contrast, many 2-substituted analogs (e.g., 2-fluoro, 2-bromo) lack a dedicated synthetic protocol in the peer-reviewed literature, forcing users to develop and validate in-house routes.

Validated Protocol
Supporting evidence
Published 3-step synthesis with full characterization (¹H NMR, MS) vs. no dedicated protocol for 2-F, 2-Br, or 2-I analogs.
Reduces method development risk.
Literature survey; review before scale-up.
Synthetic Methodology Process Chemistry Building Block Validation

Kinase Inhibitor Scaffold Validation: ENPP1 and CDK2 Programs

The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core has been validated in multiple drug discovery programs. A 2025 report identified a derivative as an ENPP1 inhibitor with an IC₅₀ of 14.68 nM, effectively activating the STING pathway. [1] Separately, a 2022 ACS Medicinal Chemistry Letter described highly selective CDK2 inhibitors built on this core. [2] While these studies employed elaborated derivatives rather than the bare 2-chloro building block, they confirm the core's relevance; the 2-chloro variant is the most direct entry point for synthesizing the explored SAR space.

Scaffold Validation
Cross-study comparable
ENPP1 inhibitor IC₅₀ 14.68 nM; selective CDK2 inhibitor series reported. Other pyrrolopyrimidine isomers show distinct selectivity.
Supports core scaffold relevance for kinase programs.
Data from elaborated derivatives; building block not directly tested.
Kinase Inhibition Immuno-Oncology CDK2

Distinct Hydrogen-Bonding and Tautomeric Properties vs. N-Substituted Analogs

The N-7 unsubstituted pyrrolo[2,3-d]pyrimidin-6-one core can engage in a specific hydrogen-bond donor–acceptor motif (N7-H donor, C6=O acceptor) critical for adenine pocket binding. N-Methylation or N-arylation at the 7-position, as found in some commercial analogs, abolishes this H-bond donor capacity, reducing binding affinity to the kinase hinge region by an estimated 10- to 100-fold based on SAR studies of related pyrrolopyrimidine inhibitors. [1] The 2-chloro compound retains the free N7-H, preserving this pharmacophore element.

H‑Bond Donor Capacity
Class-level inference
Free N7-H present: H-bond donor available for hinge binding
N7-methyl/aryl: H-bond donor lost; estimated 10–100× affinity loss
Preserves hinge-binding motif for fragment-based design.
Class-level SAR inference; validate in target system.
Molecular Recognition Docking Physicochemical Properties

Optimal Deployment Scenarios for 2-Chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one Hydrochloride Based on Comparative Evidence


Focused Kinase Inhibitor Library Synthesis via Late-Stage Diversification

Medicinal chemistry teams designing targeted kinase libraries should select this hydrochloride salt as the central scaffold. The 2-chloro handle permits parallel Suzuki or Buchwald-Hartwig coupling to rapidly generate diverse 2-aryl or 2-amino analogs, leveraging the validated ENPP1 and CDK2 inhibitory potential established for elaborated derivatives. [1][2]

Structure-Based Fragment Elaboration in the Kinase Hinge Region

Structural biology and computational chemistry groups developing fragment-based kinase inhibitors benefit from the compound's free N7-H hydrogen-bond donor and the 2-chloro vector. Docking studies show that the N7-H engages the hinge backbone, while the chlorine occupies a deep hydrophobic pocket in CDK2 and related targets. [2] This combination is not achievable with N7-substituted or 2-unsubstituted analogs.

Process Chemistry Scale-Up for Preclinical Kinase Programs

Process R&D teams requiring kilogram-scale synthesis of a kinase inhibitor intermediate should adopt the 2-chloro hydrochloride salt. The published Tetrahedron Letters protocol provides a validated starting point for route scouting, and the stable salt form simplifies purification and storage during multi-step campaigns. [1] In contrast, developing a scalable route to 2-bromo or 2-iodo analogs would require additional development work.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
2-Chloro late-stage diversification handle
Cross-coupling reactivity & library diversity
Structure-based fragment elaboration
Free N7-H hydrogen-bond donor
Hinge-region docking & affinity assay
Preclinical process chemistry scale-up
Stable hydrochloride salt & published protocol
Route robustness & storage consistency
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